N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
CAS No.: 527680-57-5
Cat. No.: VC0004640
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid - 527680-57-5](/images/no_structure.jpg)
Specification
CAS No. | 527680-57-5 |
---|---|
Molecular Formula | C20H24N2O7 |
Molecular Weight | 404.4 g/mol |
IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
Standard InChI Key | QYQZUGYJVHHHEE-QDSMGTAFSA-N |
Isomeric SMILES | C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O |
SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid is identified by the CAS registry number 527680-57-5 and represents a fumarate salt of the parent compound N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide (CAS: 527680-56-4) . The molecular structure comprises two distinct components: the active pharmacophore containing the azabicyclic moiety linked to a benzodioxine system, and the fumaric acid counterion that forms the salt complex.
The compound possesses a molecular formula of C20H24N2O7 with a calculated molecular weight of 404.419 g/mol . Its chemical structure features several key functional groups that contribute to its pharmacological activity: the azabicyclo[2.2.2]octane scaffold, the 2,3-dihydro-1,4-benzodioxine aromatic system, and an amide linkage connecting these two primary structural components. The (E)-but-2-enedioic acid (fumaric acid) component serves as the salt-forming counterion.
Structural Identification Parameters
The unique InChI Key identifier for this compound is QYQZUGYJVHHHEE-QDSMGTAFSA-N, which enables unambiguous identification in chemical databases . The compound can be represented by the SMILES notation: C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O, which provides a linear string representation of its molecular structure .
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid:
The compound demonstrates excellent solubility characteristics in both aqueous and organic solvents, facilitating its use in various experimental protocols and potentially contributing to favorable pharmacokinetic properties .
Pharmacological Profile
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid (PHA-568487 fumarate) is primarily characterized as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), with significant selectivity over other receptor subtypes .
Receptor Binding Profile
The compound exhibits specific binding characteristics to various receptors, with the following reported affinity values:
Table 2: Receptor Binding Profile of PHA-568487
This binding profile demonstrates the compound's remarkable selectivity for the α7 nicotinic acetylcholine receptor, with at least 63-fold selectivity over the next most sensitive receptor (5-HT3). The minimal interaction with hERG channels suggests a potentially favorable cardiac safety profile compared to some earlier generation compounds in this class .
Mechanism of Action
As an α7 nAChR agonist, N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid binds to and activates the α7 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily calcium) into neurons, leading to cellular depolarization and the triggering of downstream signaling cascades .
The α7 nAChR is particularly known for its high calcium permeability and rapid desensitization kinetics. The receptor is widely distributed throughout the central nervous system, with notable concentrations in regions associated with cognition, memory, and sensory processing. Activation of these receptors has been associated with neuroprotective effects, cognitive enhancement, and anti-inflammatory activity .
Pharmacokinetic Properties
The pharmacokinetic profile of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid is characterized by favorable drug-like properties that enhance its potential as a therapeutic agent.
Absorption and Distribution
PHA-568487 fumarate demonstrates good oral bioavailability and brain penetration, making it suitable for targeting central nervous system disorders . The compound is described as "orally active and brain penetrant" in multiple sources, indicating sufficient absorption from the gastrointestinal tract and an ability to cross the blood-brain barrier effectively .
Biological Activity and Therapeutic Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid has demonstrated significant biological activity in various experimental models, with potential therapeutic applications in several neurological and inflammatory conditions.
Neuroprotective Effects in Ischemic Stroke
Recent research has investigated the therapeutic potential of PHA-568487 in ischemic stroke models. In an experimental study, administration of PHA-568487 (1.25 mg/kg) to rats after ischemic injury demonstrated significant neuroprotective effects . Treatment with this compound resulted in:
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Improved neurofunctional outcomes in treated ischemic rats
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Significant reduction in [18F]DPA-714-PET uptake, indicating reduced neuroinflammation
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Potential modulation of the blood-brain barrier dynamics following ischemic insult
These findings suggest that α7 nAChR activation through compounds like PHA-568487 may represent a promising therapeutic approach for ischemic stroke, potentially through anti-inflammatory and neuroprotective mechanisms.
Cognitive and Neurodegenerative Disorders
The selective activation of α7 nAChRs by compounds like PHA-568487 has generated interest in their potential application for cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The rationale for this approach includes:
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Enhancement of cholinergic neurotransmission in brain regions associated with cognition and memory
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Modulation of glutamatergic, GABAergic, and dopaminergic neurotransmission through presynaptic α7 nAChRs
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Potential neuroprotective effects against excitotoxicity and oxidative stress
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Anti-inflammatory activity that may mitigate neuroinflammatory components of neurodegenerative disorders
While clinical data specifically using PHA-568487 in these indications is limited, the compound represents an important pharmacological tool for understanding the role of α7 nAChRs in these conditions and for developing targeted therapeutic approaches.
Structure-Activity Relationships
The development of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid emerged from extensive structure-activity relationship (SAR) studies aimed at optimizing selective α7 nAChR agonists.
Key Structural Features
Several structural elements of the compound contribute to its pharmacological profile:
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The azabicyclo[2.2.2]octane (quinuclidine) scaffold: This three-dimensional azabicyclic structure provides a rigid framework that positions the basic nitrogen atom optimally for interaction with the receptor binding site .
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The (3R) stereochemistry: The specific stereochemical configuration at position 3 of the azabicyclic scaffold is critical for optimal binding and activation of the α7 nAChR .
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The 2,3-dihydro-1,4-benzodioxine aromatic system: This bicyclic aromatic moiety provides favorable interactions with the receptor binding pocket and contributes to the compound's pharmacokinetic properties .
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The amide linkage: This functional group serves as an optimal connector between the azabicyclic and aromatic portions of the molecule, providing hydrogen bonding capabilities and appropriate spatial arrangement .
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The fumarate salt form: The (E)-but-2-enedioic acid component improves the physicochemical properties of the compound, potentially enhancing solubility and stability .
Optimization from Previous Generations
PHA-568487 represents an optimization of earlier α7 nAChR agonists, including compounds like PNU-282,987 and PHA-543,613 . The optimization process focused on several parameters:
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Enhanced α7 nAChR affinity and selectivity
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Improved metabolic stability and oral bioavailability
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Reduced inhibition of hERG channels to minimize cardiac liability
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Enhanced central nervous system penetration
The incorporation of the 2,3-dihydro-1,4-benzodioxine-6-carboxamide group was a key modification that contributed to these improvements, establishing the compound as a highly potent and selective α7 nAChR agonist with favorable drug-like properties .
Experimental Applications and Dosing
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid has been utilized in various experimental protocols to investigate the role of α7 nAChRs in physiological and pathological processes.
In Vitro Applications
In cellular and tissue-based assays, PHA-568487 has been employed at concentrations ranging from 0.3 to 30 μM to activate rat hippocampal α7 nAChRs, demonstrating full agonist activity comparable to reference compounds like PNU-282,987 . The compound's high solubility in both aqueous and organic solvents facilitates its use in various experimental systems .
Table 3: Preparation Guidelines for Experimental Solutions of PHA-568487
Desired Concentration | Amount per Volume of Solvent |
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1 mM | 0.40441 mg/mL |
5 mM | 2.02205 mg/mL |
10 mM | 4.04410 mg/mL |
50 mM | 20.2205 mg/mL |
These preparation guidelines assume the molecular weight of 404.41 g/mol and may require adjustment based on batch-specific variations .
In Vivo Applications
In animal models, particularly those investigating neuroprotection in ischemic stroke, PHA-568487 has been administered at doses of 1.25 mg/kg . This dosing regimen has demonstrated efficacy in improving neurological outcomes and reducing neuroinflammatory markers in experimental settings. The compound's oral bioavailability and brain penetration make it suitable for in vivo studies of central nervous system function and pathology .
Comparative Analysis with Related Compounds
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid belongs to a broader class of α7 nAChR agonists based on the azabicyclic scaffold. A comparative analysis with related compounds provides insights into its distinct pharmacological profile.
Comparison with Other α7 nAChR Agonists
Table 4: Comparative Properties of Selected α7 nAChR Agonists
PHA-568487 demonstrates a favorable profile compared to earlier generation compounds, particularly with respect to its reduced hERG channel inhibition (suggesting lower potential for cardiac side effects) while maintaining high potency and selectivity for the α7 nAChR .
Structural Variations of Benzodioxane Derivatives
The 2,3-dihydro-1,4-benzodioxine scaffold present in PHA-568487 is found in various bioactive compounds with diverse pharmacological targets, including:
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Other nicotinic receptor modulators
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α1-adrenoceptor antagonists
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5-HT1A agonists and antagonists
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Antibacterial agents
This structural versatility highlights the importance of the benzodioxane scaffold in medicinal chemistry and suggests potential for further optimization of PHA-568487 for specific therapeutic applications.
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